4-Bromo-2-(trifluoromethyl)benzoyl Chloride
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Overview
Description
4-Bromo-2-(trifluoromethyl)benzoyl chloride: is an organic compound with the molecular formula C8H3BrClF3O . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Benzylic compounds are known to undergo reactions at the benzylic position, such as free radical reactions . In these reactions, a hydrogen atom at the benzylic position is typically removed, forming a resonance-stabilized benzylic radical .
Biochemical Pathways
Benzylic compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 2.18 , which can influence its distribution and bioavailability.
Result of Action
It’s known that the compound causes severe skin burns and eye damage, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-Bromo-2-(trifluoromethyl)benzoyl Chloride can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at 2-8°C . Exposure to moist air or water should be avoided , and it should be handled only in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the mixture is heated to around 80°C for several hours. The resulting product is then purified by distillation under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Coupling reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed:
Nucleophilic substitution: The major products are substituted benzoyl derivatives, such as amides, esters, and thioesters.
Coupling reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.
Agrochemicals: It is used in the production of herbicides, insecticides, and fungicides.
Dyestuffs: It is employed in the synthesis of dyes and pigments for various industrial applications.
Comparison with Similar Compounds
4-Bromobenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
2-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the bromine atom.
4-Chloro-2-(trifluoromethyl)benzoyl chloride: Similar structure but has a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-2-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and properties. The bromine atom allows for further functionalization through coupling reactions, while the trifluoromethyl group enhances the compound’s electrophilicity and stability .
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIPCSMQAATVLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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